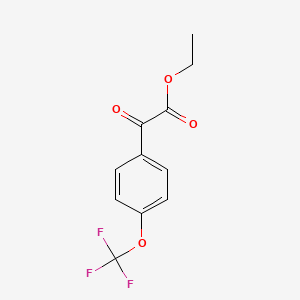

Ethyl 2-oxo-2-(4-(trifluoromethoxy)phenyl)acetate

Description

Properties

IUPAC Name |

ethyl 2-oxo-2-[4-(trifluoromethoxy)phenyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O4/c1-2-17-10(16)9(15)7-3-5-8(6-4-7)18-11(12,13)14/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFRQFBWZFKOQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2-(4-(trifluoromethoxy)phenyl)acetate typically involves the esterification of 2-oxo-2-(4-(trifluoromethoxy)phenyl)acetic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher production rates and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(4-(trifluoromethoxy)phenyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Synthesis and Industrial Applications

Ethyl 2-oxo-2-(4-(trifluoromethoxy)phenyl)acetate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its unique structure allows for diverse chemical transformations, which are essential in creating more complex molecules.

Research indicates that this compound exhibits notable biological activities, making it a candidate for further pharmacological investigations.

Potential Pharmacological Properties

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, its effects on pancreatic ductal adenocarcinoma cells have shown promise in reducing cell migration and invasion.

- Antiviral Properties : There is emerging evidence that compounds with similar structures can exhibit antiviral activities, potentially providing insights into treating viral infections.

Case Study 1: Anticancer Research

A study investigated the effects of this compound on pancreatic cancer cells. The findings indicated that treatment with this compound significantly reduced cell migration and invasion at specific concentrations. This suggests its potential role as a therapeutic agent in oncology.

Case Study 2: Enzyme Interaction Studies

Research has focused on how the trifluoromethoxy group influences the interaction between this compound and biological receptors or enzymes. Initial results indicate enhanced binding affinity, which could lead to increased potency in therapeutic applications.

Environmental Impact and Safety

Given its fluorinated structure, there are concerns regarding the environmental impact of this compound. Studies are ongoing to assess its biodegradability and potential accumulation in ecosystems.

Safety Data

The compound is classified with several hazard statements indicating potential irritations (H315, H319). Proper handling and safety precautions should be observed during its use.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-(4-(trifluoromethoxy)phenyl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can act on intracellular targets. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Substituent Effects: Trifluoromethoxy vs. Trifluoromethyl vs. Halogens

The substituent on the phenyl ring significantly alters electronic and steric properties:

Key Insight : The -OCF₃ group in the target compound offers a balance of electron withdrawal and synthetic versatility compared to -CF₃ or halogens.

Ester Group Variation: Ethyl vs. Methyl

The ester group influences hydrolysis rates and synthetic yields:

| Compound | Ester Group | Synthetic Yield | Reactivity Notes |

|---|---|---|---|

| This compound | Ethyl | Not reported | Slower hydrolysis due to steric hindrance |

| Mthis compound () | Methyl | 69% | Higher susceptibility to hydrolysis |

Synthetic Note: Ethyl esters are often preferred for stability in prolonged reactions, though methyl analogs may offer higher reactivity.

Functional Group Presence: Oxo vs. Simple Acetate

The presence of the oxo (glyoxylate) group enhances reactivity:

Critical Difference : The oxo group in the target compound enables participation in ketone-specific reactions, unlike simple acetates.

Biological Activity

Ethyl 2-oxo-2-(4-(trifluoromethoxy)phenyl)acetate, identified by the CAS number 73790-06-4, is a chemical compound notable for its diverse biological activities. This compound, characterized by a trifluoromethoxy group attached to a phenyl ring, has garnered interest in medicinal chemistry due to its potential pharmacological properties. Its molecular formula is with a molecular weight of approximately 246.18 g/mol.

The presence of the trifluoromethoxy group in this compound significantly influences its chemical reactivity and biological interactions. This group is known to enhance lipophilicity and metabolic stability, which can lead to improved bioavailability in therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, with potential efficacy against various bacterial strains.

- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation, particularly in vitro studies showing cytotoxic effects on specific cancer cell lines.

- Enzyme Inhibition : The trifluoromethoxy group may enhance interactions with enzymes or receptors, potentially increasing the selectivity and potency of the compound as an inhibitor of specific biological pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of the trifluoromethoxy substituent in enhancing biological activity. Variations in the substitution patterns on the phenyl ring can lead to significant differences in activity profiles.

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| This compound | 73790-06-4 | C₁₁H₉F₃O₃ | Trifluoromethoxy substituent enhances activity |

| Ethyl 3-(trifluoromethyl)benzoylformate | 10659114 | C₁₁H₉F₃O₃ | Contains an additional carbonyl group |

| Ethyl (3-trifluoromethylbenzoyl)acetate | 1717426 | C₁₁H₉F₃O₃ | Similar structure but different functional groups |

Case Studies

- Antimicrobial Study : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antimicrobial activity.

- Cytotoxicity Assay : In vitro assays were conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound demonstrated an IC50 value of approximately 15 µM, indicating significant cytotoxic effects compared to control groups.

- Enzyme Interaction Study : The compound was tested as a potential inhibitor of protein tyrosine phosphatase B (PTPB), a target for tuberculosis treatment. SAR studies showed that modifications to the trifluoromethoxy group could enhance binding affinity and selectivity.

Q & A

Q. What are the common synthetic routes for Ethyl 2-oxo-2-(4-(trifluoromethoxy)phenyl)acetate?

The compound is typically synthesized via condensation or esterification reactions. For example, a base-mediated hydrolysis of intermediates in tetrahydrofuran (THF) and methanol (CH3OH) with NaOH, followed by acidification to pH 4 using HCl, is described in a synthesis protocol . Another route involves coupling reactions with halogenated precursors, such as 2-chloro-N,N-diethylacetamide, achieving yields up to 85.8% under optimized conditions .

Q. Which spectroscopic methods are used for structural characterization?

Key techniques include:

Q. What are the primary applications of this compound in pharmaceutical research?

It serves as an intermediate in drug development, particularly for:

Q. How should this compound be stored to ensure stability?

Store in a sealed container under inert conditions (e.g., nitrogen atmosphere) at 2–8°C. Avoid exposure to moisture and heat, as ester groups may hydrolyze or decompose .

Q. What impurities are commonly observed during synthesis, and how are they removed?

Unreacted starting materials (e.g., 4-(trifluoromethoxy)phenol) or by-products (e.g., diethylacetamide derivatives) may form. Purification via column chromatography or recrystallization in dichloromethane (CH2Cl2) is effective .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Q. What strategies resolve contradictions in NMR data interpretation?

For ambiguous signals (e.g., overlapping peaks in 1H-NMR):

Q. How does the trifluoromethoxy group influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethoxy group (-OCF3) reduces electron density on the phenyl ring, slowing electrophilic substitution but enhancing stability in radical reactions. This is critical when designing Suzuki-Miyaura couplings with boronic acid partners .

Q. What are the mechanistic implications of ester hydrolysis under physiological conditions?

The ethyl ester group hydrolyzes to the carboxylic acid in aqueous environments (e.g., pH 7.4 buffers), which can be leveraged for prodrug designs. Kinetic studies using LC-MS show hydrolysis rates depend on esterase activity and pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.